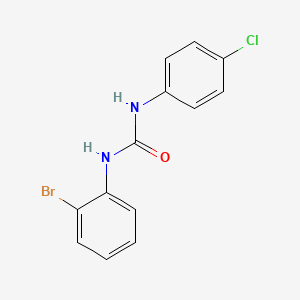

1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

Beschreibung

Contextualization of Urea (B33335) Scaffolds in Organic and Supramolecular Chemistry

The urea moiety is a fundamental functional group in chemistry and biology. In organic synthesis, urea derivatives are valuable intermediates and building blocks. nih.gov The defining feature of the urea scaffold is its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.govmdpi.com This dual nature facilitates the formation of strong and directional hydrogen bonds, which are crucial for molecular recognition and self-assembly processes. mdpi.com

In supramolecular chemistry, these hydrogen-bonding capabilities are harnessed to construct complex, non-covalent architectures such as tapes, sheets, and three-dimensional networks. mdpi.com The predictability and robustness of the hydrogen bonds between urea groups make them excellent synthons for crystal engineering, allowing for the design of solid-state materials with specific structures and properties. The fact that urea derivatives can form multiple hydrogen bonds has inspired their extensive use in supramolecular chemistry. mdpi.com

Significance of Halogen Substitution in Aryl Systems for Molecular Design

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into aryl (aromatic ring) systems is a powerful strategy in molecular design. researchgate.netump.edu.pl Halogen substitution significantly modifies a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. researchgate.netresearchgate.net For decades, halogens were primarily considered for their steric and lipophilic contributions. researchgate.net However, their ability to participate in specific non-covalent interactions is now widely recognized as a key tool for rational drug and materials design. researchgate.netsemanticscholar.org

One of the most important of these interactions is the halogen bond, a directional interaction between an electrophilic region on a covalently bonded halogen atom (known as a σ-hole) and a Lewis base. researchgate.netnih.gov The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them highly valuable in crystal engineering and for stabilizing ligand-protein complexes in medicinal chemistry. researchgate.netnih.gov Introducing halogens can therefore influence molecular conformation, solid-state packing, and binding affinity to biological targets. researchgate.netresearchgate.net

Overview of Research Directions for Substituted Phenylureas

Substituted phenylureas are explored across a diverse range of scientific disciplines due to their adaptable structure and wide spectrum of activities. Key research areas include:

Medicinal Chemistry : The urea functionality is a privileged structure in drug discovery. nih.govrsc.org Aryl urea derivatives have been investigated for a multitude of pharmacological applications, including as anticancer, antibacterial, antiviral, anti-inflammatory, and anti-HIV agents. nih.govresearchgate.net The ability of the urea group to form key hydrogen bond interactions with biological targets like enzymes and receptors is central to their bioactivity. nih.gov

Agrochemicals : Phenylurea herbicides are a major class of compounds used for weed control in agriculture. researchgate.netnih.gov Their mode of action typically involves the inhibition of photosynthesis. researchgate.net Research in this area focuses on developing new derivatives with improved efficacy, selectivity, and environmental degradation profiles. researchgate.net Additionally, some phenylurea derivatives have shown promise as insecticides. mdpi.com

Materials Science and Supramolecular Chemistry : The predictable self-assembly of phenylureas through hydrogen bonding makes them attractive candidates for the development of new materials, such as liquid crystals, gels, and polymers. nih.govresearchgate.net The introduction of halogens adds the possibility of using halogen bonding as another tool to control the supramolecular architecture. researchgate.net

Rationale for Investigating 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

The investigation of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea is driven by a desire to understand the interplay between the urea scaffold and the specific effects of multiple, different halogen substituents on its chemical behavior. The rationale for studying this particular molecule can be broken down as follows:

Investigating Steric and Electronic Effects : The placement of the halogen substituents is significant. The bromine atom is in the ortho position, which can induce steric effects that influence the conformation of the molecule, particularly the rotation of the phenyl ring relative to the urea linker. The chlorine atom is in the para position, which primarily exerts an electronic effect. Studying this specific arrangement helps to deconstruct the influence of positional isomerism on the molecular and supramolecular structure.

Exploring Supramolecular Synthons : The compound contains multiple functional groups capable of directing its self-assembly. The primary interaction is expected to be the robust N-H···O=C hydrogen bonding of the urea groups. The presence of bromine and chlorine atoms introduces the possibility of complementary C-Br···X and C-Cl···X halogen bonds, as well as interactions with the aromatic π-systems. researchgate.net Elucidating which of these interactions dominate the crystal structure provides fundamental insights for crystal engineering.

Structure-Property Relationships : By systematically modifying the halogen type and position on the phenylurea framework, researchers can establish clear structure-property relationships. This specific compound serves as a key data point in a larger matrix of halogenated ureas, contributing to a predictive understanding of how to tune molecular structures to achieve desired solid-state architectures or biological activities.

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGYMMIWUNLOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

Retrosynthetic analysis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea reveals several potential synthetic disconnections. The most direct approach involves the formation of the urea (B33335) linkage. This can be conceptually disconnected in two primary ways, leading to two sets of precursors:

Disconnection A: This pathway involves the reaction between 2-bromoaniline (B46623) and 4-chlorophenyl isocyanate. The isocyanate itself is typically synthesized from 4-chloroaniline (B138754).

Disconnection B: Alternatively, the disconnection can be made to yield 4-chloroaniline and 2-bromophenyl isocyanate. The latter would be prepared from 2-bromoaniline.

A third strategy involves the use of a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent, to bridge the two aniline (B41778) precursors, 2-bromoaniline and 4-chloroaniline, directly. All these approaches rely on the availability of the key aniline precursors.

Development of Novel Synthetic Routes to 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea Precursors

The synthesis of 2-bromoaniline can be approached through several established routes. One common method starts with the bromination of aniline. However, this reaction can lead to multiple brominated products, and controlling the regioselectivity to favor the ortho-isomer can be challenging. askfilo.comontosight.ai

A more controlled synthesis often begins with ortho-nitroaniline. This starting material can undergo a diazotization reaction followed by a Sandmeyer reaction to introduce the bromo group, yielding ortho-bromo-nitrobenzene. Subsequent reduction of the nitro group, often using iron powder and an acid, produces 2-bromoaniline. guidechem.com An alternative strategy involves the direct nitration of bromobenzene, which produces a mixture of ortho and para isomers. The desired ortho-nitro-bromobenzene can then be separated chromatographically and reduced to 2-bromoaniline. stackexchange.comechemi.com

| Starting Material | Key Steps | Reagents | Typical Yield |

| o-Nitroaniline | Diazotization, Sandmeyer Reaction, Reduction | NaNO₂, HBr, CuBr; Fe, HCl | 63.8% guidechem.com |

| Aniline | Direct Bromination | Br₂, Acetic Acid | Variable |

| Bromobenzene | Nitration, Separation, Reduction | HNO₃, H₂SO₄; Chromatography; Zn(Hg), HCl | Moderate stackexchange.comechemi.com |

This table presents a summary of common synthetic routes to 2-bromoaniline, highlighting the starting materials, key reaction steps, reagents, and reported yields.

The industrial preparation of 4-chloroaniline typically avoids the direct chlorination of aniline due to the formation of multiple chlorinated isomers. The preferred and more common route involves the nitration of chlorobenzene (B131634) to produce 4-nitrochlorobenzene. This intermediate is then reduced to 4-chloroaniline. wikipedia.org The reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel. chemicalbook.comguidechem.comgoogle.com

| Starting Material | Key Steps | Reagents/Catalyst | Key Features |

| Chlorobenzene | Nitration, Reduction | HNO₃, H₂SO₄; H₂, Raney Ni | High regioselectivity, suitable for large-scale production. wikipedia.orgchemicalbook.com |

| p-Chloronitrobenzene | Catalytic Hydrogenation | H₂, Raney Ni, Metal Additives | High product yield and quality, reduced waste. guidechem.comgoogle.com |

This table outlines the primary synthetic routes for 4-chloroaniline, emphasizing the starting materials, key transformations, and notable features of each method.

Direct Synthesis Strategies for 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

Once the aniline precursors are obtained, the final step is the formation of the urea linkage. Several methods are available for this transformation.

The most traditional and widely used method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate. nih.govnih.gov In the context of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, this would involve reacting 2-bromoaniline with 4-chlorophenyl isocyanate, or vice-versa.

The isocyanate intermediates are typically generated by treating the corresponding amine with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). beilstein-journals.orgcommonorganicchemistry.comresearchgate.net While effective, the high toxicity of phosgene is a significant drawback, prompting the development of alternative methods. beilstein-journals.org The reaction between the amine and the isocyanate is generally high-yielding and proceeds under mild conditions. commonorganicchemistry.com

| Amine 1 | Isocyanate | Solvent | Conditions |

| 2-Bromoaniline | 4-Chlorophenyl isocyanate | THF, DMF, or DCM | Room Temperature |

| 4-Chloroaniline | 2-Bromophenyl isocyanate | THF, DMF, or DCM | Room Temperature |

This table illustrates the isocyanate coupling approach for the synthesis of the target urea, showing the possible combinations of reactants and typical reaction conditions.

An increasingly popular alternative to phosgene-based methods is the use of N,N'-Carbonyldiimidazole (CDI). CDI is a solid, less hazardous reagent that acts as a phosgene equivalent. commonorganicchemistry.comresearchgate.net The reaction typically proceeds in a one-pot fashion. First, one of the aniline derivatives (e.g., 2-bromoaniline) reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of the second aniline (4-chloroaniline) displaces the imidazole (B134444) group to form the desired unsymmetrical urea. acs.orgthieme-connect.comresearchgate.net The order of addition can be crucial to minimize the formation of symmetrical urea byproducts. commonorganicchemistry.com This method is known for its mild reaction conditions and high yields. thieme-connect.comresearchgate.net

| Amine 1 | Amine 2 | Coupling Agent | Catalyst (optional) |

| 2-Bromoaniline | 4-Chloroaniline | CDI | DBU, Zn |

| 4-Chloroaniline | 2-Bromoaniline | CDI | DBU, Zn |

This table summarizes the carbonyldiimidazole-mediated synthesis of the target urea, detailing the reactants, coupling agent, and potential catalysts.

Catalyst-Assisted Urea Bond Formation

The synthesis of unsymmetrical diaryl ureas, such as 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, often relies on catalyst-assisted methods to efficiently form the urea bond. Traditional methods involving the reaction of an aniline with an isocyanate can be problematic due to the instability and hazardous nature of isocyanates, which often require phosgene for their preparation. nih.gov Modern catalytic approaches circumvent these issues by enabling the direct coupling of amines with various carbonyl sources or through cross-coupling reactions.

Palladium-catalyzed C-N cross-coupling reactions represent a powerful and versatile strategy for this purpose. nih.gov These reactions allow for the coupling of aryl halides with urea or its derivatives. For the synthesis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, a potential pathway involves the coupling of 2-bromoaniline with 4-chlorophenyl isocyanate, or more advanced palladium-catalyzed methods could couple 2-bromoaniline with a suitable carbamoylating agent or 4-chloroaniline with a 2-bromophenyl-containing reactant. A general and efficient method involves a two-pot strategy using two distinct C-N cross-coupling reactions, which allows for the synthesis of a wide array of unsymmetrical diaryl ureas in good to excellent yields. nih.gov

Another catalytic approach is the oxidative carbonylation of amines. acs.org This method utilizes a palladium catalyst, often in conjunction with iodine, to react amines with carbon monoxide and an oxidant to form the urea linkage directly. While this method is effective for symmetrical ureas, its application to unsymmetrical ureas requires careful control of reaction conditions to prevent the formation of undesired symmetrical byproducts.

Other metal catalysts, such as those based on zirconium(IV) or lanthanum(III), have also been explored for the synthesis of ureas and carbamates through exchange processes. organic-chemistry.org For instance, zirconium(IV) catalysts can facilitate the reaction between carbamates and amines to produce ureas, sometimes accelerated by microwave irradiation. organic-chemistry.org

The choice of catalyst and ligand is crucial for achieving high yields and selectivity. For palladium-catalyzed C-N couplings, biarylphosphine ligands are frequently employed to enhance the catalyst's activity and stability. nih.gov The catalyst system's performance is highly dependent on the specific substrates and reaction conditions used.

Table 1: Comparison of Catalytic Systems for Diaryl Urea Synthesis

| Catalytic System | Reactants | General Yields | Key Advantages |

|---|---|---|---|

| Pd-complexes / Biarylphosphine Ligands | Aryl Halide + Urea derivative | Good to Excellent | High versatility, applicable to a wide range of substrates. nih.gov |

| PdI₂ / KI | Amines + CO + Air | Good | Direct carbonylation, avoids pre-formed isocyanates. acs.org |

| Zirconium(IV) salts | Carbamate + Amine | Moderate to Good | Can be accelerated by microwaves. organic-chemistry.org |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and purity of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea while minimizing reaction times and by-product formation. Key parameters that are typically adjusted include the choice of solvent, base, temperature, and reaction time.

Solvent: The solvent plays a critical role in solubilizing reactants and influencing the catalyst's efficacy. In palladium-catalyzed cross-coupling reactions for diaryl ureas, polar aprotic solvents are often preferred. Studies have shown that solvents like tetrahydrofuran (B95107) (THF) can provide superior results compared to alcohols like t-BuOH or other solvents such as DMF. nih.govresearchgate.net

Base: The choice of base is another critical factor. Inorganic bases are commonly used to facilitate the deprotonation of the nucleophile and neutralize acidic byproducts. For the Pd-catalyzed arylation of ureas, cesium carbonate (Cs₂CO₃) has proven to be a highly efficient base, often leading to near-quantitative yields. nih.gov Other bases like potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc) can also be effective, depending on the specific catalytic system. researchgate.net

Temperature: The reaction temperature directly impacts the reaction rate. While some reactions can proceed at room temperature, others require heating to achieve a reasonable conversion rate. researchgate.net For instance, some urea syntheses show significantly higher yields when conducted at reflux temperatures compared to room temperature. researchgate.net However, excessively high temperatures can lead to catalyst decomposition or the formation of degradation products.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. Extending the reaction time does not always lead to an improved yield and can sometimes result in the formation of more impurities. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Table 2: Illustrative Optimization of Reaction Conditions for a Generic Diaryl Urea Synthesis

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (B109758) | Triethylamine | 25 | 45 |

| 2 | Acetonitrile | K₂CO₃ | 80 | 65 |

| 3 | N,N-Dimethylformamide (DMF) | Cs₂CO₃ | 100 | 78 |

| 4 | Tetrahydrofuran (THF) | Cs₂CO₃ | 65 (Reflux) | 92 |

This table is illustrative and based on general findings for diaryl urea synthesis; specific results for the target compound may vary.

Green Chemistry Principles in the Synthesis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea is of growing importance to reduce the environmental impact of chemical manufacturing. bridgew.eduresearchgate.net The 12 principles of green chemistry provide a framework for designing safer, more efficient, and more sustainable chemical processes. bridgew.edu

Energy Efficiency: One approach to improving energy efficiency is the use of alternative energy sources, such as microwave irradiation. atiner.grorganic-chemistry.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products without the need for harsh catalysts. organic-chemistry.org

Use of Safer Solvents: Solvents contribute significantly to the waste generated in chemical processes. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents. This includes replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or even water or supercritical CO₂, where feasible. mdpi.comnih.gov Solvent selection guides, such as those developed by pharmaceutical companies, can aid in choosing more sustainable options. researchgate.net

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. atiner.gr Catalyst-assisted reactions, particularly C-N cross-coupling and carbonylation reactions, are often more atom-economical than traditional stoichiometric methods. nih.gov Developing phosgene- and metal-free synthetic routes is another key target to avoid toxic reagents and facilitate easier purification, thereby preventing waste. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused, which reduces waste. researchgate.net The development of highly active and recyclable catalysts for urea synthesis is an active area of research.

By integrating these principles, the synthesis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea can be made more sustainable, reducing both its environmental footprint and production costs. researchgate.net

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

The molecular geometry of diaryl ureas is characterized by a central planar urea (B33335) moiety linking two phenyl rings. The bond lengths and angles within the urea core are consistent with sp² hybridization of the carbonyl carbon and the adjacent nitrogen atoms.

Based on data from analogous structures, the key bond parameters for 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea are expected to be within the ranges presented in the following table.

| Bond | Typical Bond Length (Å) | Bond | Typical Bond Angle (°) |

|---|---|---|---|

| C=O | 1.23 - 1.25 | N-C-N | 110 - 113 |

| C-N | 1.35 - 1.40 | O=C-N | 123 - 125 |

| N-C(aryl) | 1.41 - 1.44 | C-N-C(aryl) | 122 - 128 |

These values indicate a degree of delocalization of the nitrogen lone pairs into the carbonyl group, resulting in C-N bond lengths that are shorter than a typical C-N single bond. The bond angles around the central carbon and nitrogen atoms reflect the planar nature of the urea group.

The conformation of diaryl ureas is primarily defined by the torsion angles around the C-N bonds. Studies on a vast number of diaryl ureas have shown an overwhelming preference for the anti-anti conformation. researchgate.net In this arrangement, both N-H bonds are oriented anti to the carbonyl group, which minimizes steric hindrance and allows for the formation of intermolecular hydrogen bonds.

| Torsion Angle | Expected Range (°) | Description |

|---|---|---|

| H-N-C=O | ~180 | Defines the anti conformation of the N-H bond relative to the carbonyl group. |

| C(aryl)-N-C=O | ~180 | Indicates a trans arrangement across the N-C(carbonyl) bond. |

This conformational preference is a key factor in the supramolecular assembly of these molecules in the solid state, often leading to the formation of hydrogen-bonded chains or tapes. researchgate.net

The relative orientation of the two aromatic rings is another important structural feature. The dihedral angle between the planes of the 2-bromophenyl and 4-chlorophenyl rings is influenced by steric and electronic factors. In the solid state, crystal packing forces also play a significant role in determining this angle. For the related compound 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angle between the chlorophenyl group and the urea group is 51.1°, and the dihedral angle between the tolyl group and the chlorophenyl group is 28.6°. researchgate.net For N,N′-bis(4-chlorophenyl)urea, the aromatic ring is aligned at 51.6° with respect to the N—C(=O)—N fragment. nih.gov Based on these examples, a significant twist between the phenyl rings and the central urea plane is expected for 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea.

Conformational Dynamics via Solution-State NMR Spectroscopy (e.g., Variable Temperature NMR)

In solution, the conformational dynamics of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific studies on this compound are not available, general principles for diaryl ureas can be applied. At room temperature, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-H protons.

Variable temperature NMR studies are particularly useful for probing dynamic processes such as the rotation around the C-N bonds. researchgate.net For many diaryl ureas, the rotation around these bonds is fast on the NMR timescale at room temperature, resulting in averaged signals for the aromatic protons. Upon cooling, this rotation can be slowed, leading to the observation of distinct signals for protons that become inequivalent in the less symmetric, fixed conformation. The energy barrier for this rotation can be determined from the coalescence temperature of these signals.

Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing the functional groups and hydrogen bonding interactions in 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea.

The key vibrational modes and their expected frequencies are summarized below:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | Broadening and a shift to lower frequency indicate hydrogen bonding. |

| C=O (Amide I) | Stretching | 1630 - 1680 | Sensitive to hydrogen bonding; lower frequency suggests stronger H-bonds. |

| N-H (Amide II) | Bending | 1510 - 1570 | Coupled N-H bending and C-N stretching. |

| C-N | Stretching | 1200 - 1350 | - |

| C-Br | Stretching | 500 - 600 | - |

| C-Cl | Stretching | 600 - 800 | - |

The position and shape of the N-H and C=O stretching bands are particularly informative about the hydrogen bonding network in the solid state. In a crystal structure dominated by N-H···O=C hydrogen bonds, these bands would be expected to be at a lower frequency compared to the free, non-hydrogen-bonded state.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, these methods would provide insights into its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For diaryl urea (B33335) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**++), are employed to predict molecular properties. scispace.com These calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles in 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea. Such studies on related diphenyl urea derivatives have been performed to gain insights into their molecular geometry and chemical reactivity. researchgate.net

A typical output of such a study would be a table of optimized geometric parameters. While specific data for the title compound is unavailable, a hypothetical table based on expected values is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.38 Å | |

| C-Br | ~1.90 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | N-C-N (urea) | ~118° |

| C-N-C (amide) | ~125° | |

| Dihedral Angle | Phenyl Ring 1 - Urea Plane | Variable |

Note: This data is illustrative and not based on actual experimental or computational results for the specific compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For substituted phenylureas, FMO analysis helps in understanding the electronic charge transfer that can occur within the molecule. scispace.com The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, the phenyl rings and the urea linkage would be the primary contributors to these orbitals.

Table 2: Hypothetical FMO Properties of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

Note: This data is illustrative and not based on actual experimental or computational results for the specific compound.

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

For a urea derivative, the EPS map would typically show a negative potential (red/yellow) around the carbonyl oxygen, indicating a region of high electron density and a likely site for electrophilic attack. researchgate.netresearchgate.net Conversely, positive potentials (blue) would be expected around the N-H protons, highlighting them as potential hydrogen bond donors. researchgate.netresearchgate.net The halogen atoms (bromine and chlorine) could also exhibit regions of positive potential, known as sigma-holes, which can participate in halogen bonding.

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of the ground state geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. utwente.nl By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of flexible molecules like 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea.

Such simulations are particularly important for understanding how the molecule might interact with a biological target, such as a protein receptor. Studies on diaryl urea derivatives have utilized MD simulations to investigate the stability of ligand-protein complexes. nih.govnih.gov These simulations can reveal preferred binding conformations and the key intermolecular interactions that stabilize the complex.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For instance, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Visible spectroscopy. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of the compound.

Intermolecular Interactions and Supramolecular Chemistry

Analysis of Hydrogen Bonding Networks in the Solid State

In the crystalline state, urea (B33335) derivatives are well-known for forming robust hydrogen-bonded networks, which are fundamental to their structural integrity.

The primary and most significant intermolecular interaction in the crystal structure of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea is the hydrogen bonding between the N-H groups of the urea moiety and the carbonyl oxygen atom. Typically, diaryl ureas form one-dimensional chains or tapes through N-H···O hydrogen bonds. In many related structures, the two –NH– fragments of one molecule interact with the C=O group of an adjacent molecule, leading to the formation of a linear hydrogen-bonded chain. nih.gov The carbonyl oxygen can act as a bifurcated or even trifurcated acceptor for hydrogen bonds from neighboring molecules. nih.gov

These interactions are characterized by specific geometric parameters, as illustrated in the table below, which are typical for such motifs in related crystal structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N1-H1···O1 | ~ 0.86 | ~ 2.17 | ~ 2.95 | ~ 150 |

| N2-H2···O1 | ~ 0.86 | ~ 2.03 | ~ 2.88 | ~ 155 |

| Note: The data in this table are illustrative and represent typical values for N-H···O hydrogen bonds in crystalline urea derivatives based on published studies of similar compounds. researchgate.net |

Beyond the dominant N-H···O hydrogen bonds, weaker C-H···O interactions involving the aromatic C-H groups and the carbonyl oxygen can also contribute to the stability of the crystal packing. Additionally, given the presence of bromine and chlorine atoms, short halogen···halogen contacts may be observed. These interactions, while weaker than conventional hydrogen bonds, play a role in the directional organization of molecules in the solid state. researchgate.net The interplay of these weaker interactions helps to establish the three-dimensional supramolecular architecture. nih.gov

Role of Halogen Bonding in Crystal Packing and Supramolecular Assembly

Halogen bonding is a significant directional interaction that can influence the crystal engineering of halogenated organic molecules. researchgate.net In 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, potential C-Br···O, C-Cl···O, or even C-Br···Cl halogen bonds could act as key structure-directing forces. The bromine atom, being a good halogen bond donor, can interact with the oxygen or chlorine atoms, which can act as halogen bond acceptors. researchgate.netrsc.org These interactions are often linear and contribute to the formation of specific and predictable supramolecular synthons, complementing the hydrogen-bonding patterns. The significance of such interactions generally follows the order I > Br > Cl. rsc.org

Self-Assembly Mechanisms of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

The self-assembly of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea into well-defined supramolecular structures is driven by the combination of the strong N-H···O hydrogen bonds and weaker, but structurally significant, halogen bonds and C-H···O interactions. The primary hydrogen bonding typically leads to the formation of one-dimensional tapes or chains. These primary structures then associate through the weaker interactions to form two-dimensional layers or more complex three-dimensional networks. The specific arrangement of the phenyl rings and the halogen substituents will dictate the efficiency and geometry of the packing of these chains.

Co-crystallization Studies and Host-Guest Chemistry with 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

Urea functionalities are excellent candidates for co-crystallization due to their strong hydrogen bonding capabilities. nih.gov Co-crystallization of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea with suitable co-formers, such as carboxylic acids or other hydrogen bond acceptors/donors, could lead to the formation of new crystalline solids with modified physical properties. rsc.orgmdpi.com The urea group can form robust supramolecular synthons with complementary functional groups.

Furthermore, urea-based molecules can act as hosts in host-guest chemistry, encapsulating smaller molecules or ions within a larger supramolecular assembly. rsc.orgrsc.org Specifically designed urea-based receptors can form capsules or cavities that bind guests through multiple hydrogen bonds. rsc.org While specific studies on this compound are not prevalent, its structure suggests potential for such applications.

Reaction Chemistry and Chemical Transformations of the Urea Moiety

Hydrolysis Pathways and Stability under Varying pH Conditions

The stability of the urea (B33335) linkage in 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea is significantly influenced by pH. Generally, diaryl ureas exhibit considerable stability under neutral conditions. However, under both acidic and basic conditions, the molecule is susceptible to hydrolysis, leading to the cleavage of the urea C-N bonds.

Under acidic conditions, the hydrolysis is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, facilitated by proton transfers, results in the formation of 2-bromoaniline (B46623), 4-chloroaniline (B138754), and carbon dioxide. The rate of hydrolysis is dependent on the acid concentration and temperature.

In basic media, the hydrolysis proceeds via a different mechanism, typically involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This also forms a tetrahedral intermediate, which then breaks down to yield the corresponding anilines and a carbonate salt. The rate of basic hydrolysis is influenced by the concentration of the base and the reaction temperature. The presence of electron-withdrawing halogen substituents on the phenyl rings can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon and the stability of the leaving groups. Some studies have shown that the hydrolysis of certain aryl ureas can exhibit pH-independent kinetics in the pH range of 3 to 11, which is attributed to a dynamic bond dissociation-controlled mechanism. nih.gov

Table 1: Predicted Hydrolysis Products of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

| Condition | Reactants | Major Products |

| Acidic (H₃O⁺) | 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, H₂O | 2-Bromoanilinium salt, 4-Chloroanilinium salt, CO₂ |

| Basic (OH⁻) | 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, H₂O | 2-Bromoaniline, 4-Chloroaniline, CO₃²⁻ |

N-Alkylation and N-Acylation Reactions of the Urea Nitrogen Atoms

The nitrogen atoms of the urea moiety in 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea can undergo N-alkylation and N-acylation reactions, although their reactivity is generally lower than that of amines due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group. These reactions typically require strong electrophiles and often the use of a base to deprotonate the urea nitrogen, increasing its nucleophilicity.

N-Alkylation: Direct N-alkylation with alkyl halides is challenging but can be achieved under specific conditions, such as using a strong base like sodium hydride to generate the corresponding urea anion. google.com The reaction of ureas with alkylating agents such as dialkyl sulfates or p-toluenesulfonic acid esters can also lead to N-alkylated products. google.com The substitution pattern will depend on the relative acidity of the two N-H protons, which is influenced by the electronic effects of the substituted phenyl rings.

N-Acylation: N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.netresearchgate.net This reaction introduces an acyl group onto one of the urea nitrogens, forming an N-acylurea derivative. The regioselectivity of the acylation can be influenced by the electronic properties of the aryl substituents. For unsymmetrical ureas, acylation may preferentially occur on the nitrogen atom attached to the more electron-withdrawing aryl group, as this would make the corresponding N-H proton more acidic. researchgate.net

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Potential Product Structure |

| N-Alkylation | R-X (Alkyl halide), Strong Base (e.g., NaH) | 1-Alkyl-1-(2-bromophenyl)-3-(4-chlorophenyl)urea or 1-(2-Bromophenyl)-3-alkyl-3-(4-chlorophenyl)urea |

| N-Acylation | RCOCl (Acyl chloride), Base (e.g., Pyridine) | 1-Acyl-1-(2-bromophenyl)-3-(4-chlorophenyl)urea or 1-(2-Bromophenyl)-3-acyl-3-(4-chlorophenyl)urea |

Cyclization Reactions Involving Adjacent Phenyl Substituents

The presence of a bromine atom at the ortho position of one of the phenyl rings opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. These reactions often require a catalyst, typically a transition metal, to facilitate the formation of a new bond between the ortho-position and one of the urea nitrogens or the other aryl ring.

One potential pathway is an intramolecular Ullmann-type condensation. In the presence of a copper catalyst and a base, the ortho-bromo substituent could react with the adjacent urea N-H group to form a five-membered heterocyclic ring, a derivative of benzimidazolone. Alternatively, palladium-catalyzed intramolecular C-N cross-coupling reactions could also be employed to achieve a similar transformation.

Another possibility involves Lewis acid-mediated intramolecular cyclization, where a Lewis acid could coordinate to the urea and facilitate an electrophilic attack of the ortho-carbon of the bromophenyl ring on the other phenyl ring, although this is likely to be less favorable. nih.gov The specific conditions required and the feasibility of these cyclizations would depend on the reaction kinetics and thermodynamics of the system.

Derivatization at the Aromatic Halogen Sites (e.g., Suzuki, Sonogashira Couplings)

The bromine and chlorine atoms on the phenyl rings of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea serve as versatile handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The differential reactivity of aryl bromides and aryl chlorides (aryl bromides being generally more reactive) allows for selective or sequential functionalization.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base, is a powerful tool for forming new carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org The 2-bromo position can be selectively coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net Under more forcing conditions, the 4-chloro position could also undergo Suzuki coupling.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction can be used to introduce alkynyl substituents at the halogenated positions of the molecule, providing a gateway to a wide range of further transformations. Similar to the Suzuki coupling, the aryl bromide is expected to be more reactive than the aryl chloride.

Table 3: Potential Derivatization via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product at 2-Bromo Position |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 1-(2-R-phenyl)-3-(4-chlorophenyl)urea |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 1-(2-(R-alkynyl)phenyl)-3-(4-chlorophenyl)urea |

Photochemical Reactivity and Degradation Pathways

Halogenated aromatic compounds are known to be susceptible to photochemical degradation upon exposure to ultraviolet (UV) radiation. scholarscentral.comresearchgate.net The primary photochemical process for aryl halides is the homolytic cleavage of the carbon-halogen bond, which has the lowest bond dissociation energy, to generate an aryl radical and a halogen radical.

For 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, the C-Br bond is weaker than the C-Cl bond and is therefore more likely to undergo photolysis. Upon UV irradiation, the molecule can be excited to a higher electronic state, leading to the cleavage of the C-Br bond to form a 2-ureidophenyl radical and a bromine radical. This highly reactive aryl radical can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent to form 1-phenyl-3-(4-chlorophenyl)urea, or reaction with other radical species or oxygen.

Prolonged exposure to UV light can also lead to the cleavage of the C-Cl bond and potentially the degradation of the urea linkage itself, resulting in a complex mixture of photoproducts. mdpi.com The presence of photosensitizers in the environment could also influence the rate and pathway of photochemical degradation. rsc.org

Exploration of Functional Properties in Non Biological Systems

Investigation as a Component in Polymer Chemistry and Material Science

There is no available scientific literature detailing the investigation of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea as a component in polymer chemistry and material science.

No studies have been found that report the incorporation of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea into either polyurethane or polyurea materials. The synthesis and characterization of such polymers containing this specific compound have not been described in published research.

As there are no reports of its incorporation into polymers, there is consequently no data on the influence of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea on material properties such as thermal stability or mechanical strength. The table below, intended to summarize such findings, remains empty due to the absence of data.

| Material Property | Influence of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea |

| Thermal Stability (e.g., TGA, DSC) | No data available |

| Mechanical Strength (e.g., Tensile Strength) | No data available |

Potential as an Organocatalyst or Ligand in Transition Metal Catalysis

The potential of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea as an organocatalyst or a ligand in transition metal catalysis has not been explored in any publicly available research.

There are no documented studies investigating the role of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea in anion binding or proton transfer catalysis. The catalytic activity of this compound has not been reported.

No research has been published on the complexation of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea with any metal centers. Consequently, there are no structural characterization data for any potential metal adducts. The table intended for such data is presented below without entries.

| Metal Center | Coordination Mode | Structural Data (e.g., X-ray crystallography) |

| No data available | No data available | No data available |

Application in Chemosensing and Molecular Recognition (e.g., Anion Sensing, Metal Ion Detection)

There is no evidence in the scientific literature of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea being applied in the field of chemosensing or molecular recognition for anions or metal ions. While the urea (B33335) functional group is known to participate in hydrogen bonding and has been utilized in other molecules for sensing applications, this specific compound has not been investigated for such purposes. The summary table for chemosensing properties is therefore empty.

| Analyte | Sensing Mechanism | Detection Limit |

| No data available | No data available | No data available |

Design of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea Based Receptors

The design of anion receptors based on urea derivatives is a well-established area of supramolecular chemistry. The fundamental principle lies in the ability of the two N-H protons of the urea moiety to act as hydrogen bond donors. These polarized N-H groups can form strong and directional hydrogen bonds with anionic guest species, leading to the formation of a host-guest complex.

For a molecule like 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea to function as an effective anion receptor, several design considerations would be theoretically important:

Hydrogen Bonding Site: The core of the receptor capability is the urea group (-NH-CO-NH-). The two N-H protons are the primary interaction sites for anion binding.

Binding Pocket/Cleft: For enhanced selectivity, multiple urea units can be incorporated into a larger molecular framework. This pre-organizes the binding sites to create a cavity or cleft that is sterically and electronically complementary to a specific target anion. However, in the case of a single molecule of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, it would likely act as a simple, non-preorganized receptor.

Signaling Moiety: To enable the detection of a binding event, a signaling unit, such as a chromophore or fluorophore, is often incorporated into the receptor's structure. In 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, the phenyl rings themselves could serve as chromophores for UV-Vis spectroscopic studies, although they lack the strong colorimetric response often seen with moieties like nitrophenyl groups.

Spectroscopic Changes upon Analyte Binding

When a urea-based receptor binds to an anion, the formation of the host-guest complex can be monitored by various spectroscopic techniques. The interaction with the analyte perturbs the electronic environment of the receptor, leading to observable changes in its spectra.

UV-Vis Spectroscopy:

Upon anion binding, changes in the absorption spectrum of the receptor can occur. This can manifest as:

Hyperchromic or Hypochromic Shift: An increase or decrease in the molar absorptivity.

Bathochromic (Red) or Hypsochromic (Blue) Shift: A shift in the wavelength of maximum absorbance (λmax) to longer or shorter wavelengths, respectively.

These changes arise from the alteration of the electronic transitions within the molecule upon hydrogen bonding with the anion. For a receptor incorporating 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, one would anticipate shifts in the absorption bands of the phenyl rings upon complexation. A UV-Vis titration experiment, where the concentration of the anion is systematically increased while the receptor concentration is held constant, would allow for the determination of the binding constant (Ka) of the host-guest complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for studying anion binding. The formation of hydrogen bonds with an anion causes a deshielding of the urea N-H protons, resulting in a downfield shift of their resonance signals in the ¹H NMR spectrum. By monitoring the chemical shift of the N-H protons upon the addition of an anionic guest, the stoichiometry of the complex and the binding affinity can be determined.

Hypothetical Data Tables:

As no experimental data for 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea was found, the following tables are hypothetical representations of what such data might look like based on studies of similar urea-based receptors.

Table 1: Hypothetical UV-Vis Spectral Data for 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea upon Addition of Anions

| Analyte (Anion) | Initial λmax (nm) | Final λmax (nm) | Change in λmax (nm) | Isosbestic Point (nm) |

| Fluoride (F⁻) | 275 | 285 | +10 | 280 |

| Chloride (Cl⁻) | 275 | 278 | +3 | 276 |

| Acetate (B1210297) (CH₃COO⁻) | 275 | 290 | +15 | 282 |

Table 2: Hypothetical ¹H NMR Chemical Shift Data for N-H Protons of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea upon Anion Binding

| Analyte (Anion) | Initial δ (ppm) of N-H | Final δ (ppm) of N-H | Change in δ (ppm) |

| Fluoride (F⁻) | 8.50 | 10.50 | +2.00 |

| Chloride (Cl⁻) | 8.50 | 9.00 | +0.50 |

| Acetate (CH₃COO⁻) | 8.50 | 11.00 | +2.50 |

Future Directions and Advanced Methodological Applications

High-Throughput Screening for Novel Chemical Reactivity

High-Throughput Screening (HTS) offers a powerful paradigm for uncovering novel applications for 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea beyond its currently known roles. HTS methodologies allow for the rapid and parallel testing of thousands of chemical reactions or biological interactions, significantly accelerating the pace of discovery. nyu.edunih.gov By employing automated liquid handling platforms and sensitive detection systems, large libraries of substrates, catalysts, and reagents can be screened against the target molecule to identify "hits" or positive outcomes. ewadirect.comnih.gov

For 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, HTS could be strategically employed to explore its potential in areas such as:

Organocatalysis: The urea (B33335) moiety is a well-known hydrogen-bond donor, capable of activating substrates. HTS could screen the compound's catalytic efficacy across a vast matrix of reaction types (e.g., Michael additions, Diels-Alder reactions, acyl-transfer reactions) to identify unexpected catalytic activities.

Materials Science: Screening its interactions with various polymers or inorganic precursors could reveal novel composite materials with desirable properties, such as enhanced thermal stability or specific surface affinities.

Supramolecular Chemistry: HTS can be used to identify molecules that form stable host-guest complexes with the urea derivative, driven by hydrogen bonding and halogen bonding, leading to new sensors or molecular capsules.

The data generated from such screens can be vast, and a representative, albeit hypothetical, output for a catalytic screen is shown below.

| Reaction Type | Substrate Class | Screening Result (Yield %) | Hit Identified |

|---|---|---|---|

| Michael Addition | Nitro-olefins | < 5% | No |

| Acyl-Transfer | Anhydrides | 78% | Yes |

| Diels-Alder | Cyclopentadiene | < 5% | No |

| Henry Reaction | Aldehydes | 45% | Potential |

Integration into Automated Synthesis Platforms

Automated synthesis, particularly using continuous-flow chemistry, presents a transformative approach for the rapid and efficient production of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea and a library of its derivatives. researchgate.net Flow chemistry processes, where reagents are pumped through a network of tubes and reactors, offer superior control over reaction parameters like temperature, pressure, and residence time compared to traditional batch methods. wiley-vch.deokayama-u.ac.jp This precise control is especially beneficial for reactions involving unstable intermediates or requiring cryogenic conditions. okayama-u.ac.jp

An automated platform could be designed for a multi-step synthesis of analogs. For instance, a system could start with various substituted anilines and isocyanates, performing the urea formation in one module, followed by in-line purification to remove unreacted starting materials or byproducts. nih.govunimi.it This approach enables:

Rapid Library Generation: Dozens or hundreds of analogs could be synthesized in a matter of days, which would take weeks or months using conventional techniques.

Efficient Reaction Optimization: The platform can be programmed to systematically vary reaction conditions to quickly determine the optimal parameters for yield and purity.

Improved Safety and Scalability: Hazardous reagents can be generated and consumed in situ, minimizing risk. wiley-vch.de Furthermore, scaling up production is achieved by simply running the system for a longer duration. okayama-u.ac.jp

The integration of such platforms is a key step toward democratizing the synthesis of novel chemical matter for further screening and development. researchgate.net

Advanced Characterization Techniques (e.g., Solid-State NMR, Neutron Diffraction)

While routine characterization methods provide basic structural confirmation, advanced techniques like solid-state NMR (ssNMR) and neutron diffraction are crucial for a deeper understanding of the solid-state properties of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, which govern its physical behavior and intermolecular interactions.

Solid-State NMR (ssNMR): This technique provides detailed information about the local chemical environment of atoms in a solid, powdered sample. researchgate.net For 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, ssNMR would be particularly insightful. nih.gov The presence of quadrupolar nuclei like chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) makes these studies challenging but highly informative. wiley.comresearchgate.net High-field ssNMR can reveal:

The precise electronic environment around the halogen atoms, which is sensitive to intermolecular interactions like hydrogen and halogen bonds. nih.gov

Conformational details, such as the dihedral angles between the phenyl rings and the central urea plane, which may differ from the solution-state or calculated structures. nih.gov

The presence of polymorphism, where different crystal packing arrangements can lead to distinct ssNMR spectra.

Neutron Diffraction: X-ray diffraction is excellent for locating heavier atoms, but it is very poor at precisely determining the positions of hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter effectively from hydrogen nuclei. nih.gov For a molecule like 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, where hydrogen bonding is central to its structure and function, neutron diffraction is invaluable. nih.gov A single-crystal neutron diffraction study could unambiguously determine the geometry of the N-H···O=C hydrogen bonds that link molecules in the crystal lattice, including precise bond lengths and angles. worktribe.comed.ac.uk This information is fundamental for validating theoretical models and understanding the forces that direct the compound's self-assembly. ed.ac.uk

Theoretical Insights into Reactive Intermediates and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides a molecular-level lens to investigate reaction mechanisms that are often difficult to probe experimentally. rsc.org For 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, theoretical studies can predict and characterize the high-energy, transient species that govern its reactivity. researchgate.net

Key areas of investigation include:

Modeling Transition States: By calculating the potential energy surface of a reaction, the transition state—the highest energy point on the reaction pathway—can be located and characterized. rsc.org For example, DFT calculations could model the transition states for its hydrolysis or oxidation, providing insights into its environmental degradation pathways. nih.gov

Characterizing Reactive Intermediates: The calculations can elucidate the structure and stability of reactive intermediates, such as radicals or zwitterions, that may form during chemical transformations. researchgate.net For instance, modeling could explore the formation of arylamidyl radical intermediates under photolytic conditions.

These theoretical insights are crucial for rationalizing observed reactivity and for predicting new, undiscovered chemical transformations.

Design Principles for New Halogenated Phenylurea Derivatives with Tailored Properties

The systematic design of new halogenated phenylurea derivatives with specific, tailored properties relies on a deep understanding of structure-activity relationships (SAR). drugdesign.org By modifying the core structure of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea and observing the effect on its properties, a set of design principles can be established. nih.govnih.gov The halogen atoms, in particular, offer a powerful tool for tuning molecular properties.

Key design principles would involve:

Varying Halogen Identity: Replacing bromine or chlorine with fluorine or iodine can systematically alter properties like lipophilicity, polarizability, and the ability to form halogen bonds. nih.govnih.gov

Altering Halogen Position: Moving the halogen substituents to the ortho, meta, or para positions can have profound effects on the molecule's conformation and its ability to bind to biological targets or self-assemble. nih.govnih.gov For instance, ortho substituents can induce a twist in the phenyl ring relative to the urea plane, disrupting planarity and altering intermolecular interactions. nih.gov

Introducing Additional Functional Groups: Adding other substituents (e.g., electron-donating or electron-withdrawing groups) to the phenyl rings can modulate the electronic properties of the entire molecule, influencing its reactivity and hydrogen-bonding strength. nih.gov

These principles can be used to rationally design new molecules for specific applications, moving beyond serendipitous discovery toward targeted molecular engineering. nih.govresearchgate.net

| Structural Modification | Physicochemical Effect | Potential Application Impact |

|---|---|---|

| Replace Br/Cl with F | Increases metabolic stability, alters pKa | Improved pharmacokinetic properties |

| Replace Br/Cl with I | Increases polarizability, enhances halogen bonding | Stronger binding in crystal engineering or to protein targets |

| Move halogen to meta or para position | Reduces steric hindrance, allows for flatter conformation | Enhanced π-π stacking, potentially higher activity in some biological targets nih.gov |

| Add electron-withdrawing group (e.g., -NO₂) | Increases acidity of N-H protons, strengthens H-bonds | Improved performance as an organocatalyst or anion receptor nih.gov |

| Add electron-donating group (e.g., -OCH₃) | Decreases acidity of N-H protons, alters electronics | Modulation of biological activity and selectivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, and how can reaction efficiency be validated?

- Methodology : Utilize nucleophilic substitution or urea-forming reactions. For example, react 2-bromoaniline with 4-chlorophenyl isocyanate in anhydrous THF under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC or HPLC. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

- Key Considerations : Optimize stoichiometry and temperature to minimize byproducts (e.g., thiourea derivatives).

Q. How can structural confirmation of this compound be achieved, especially distinguishing it from thiourea analogs?

- Methodology : Combine X-ray crystallography (for solid-state conformation) with FT-IR spectroscopy (to confirm urea C=O stretch ~1640–1680 cm⁻¹). Compare with thiourea analogs (C=S stretch ~1250–1350 cm⁻¹). Use single-crystal diffraction to resolve halogen positioning .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9). Assess stability under UV light and varying temperatures (25–40°C) via HPLC-UV. Note degradation products (e.g., hydrolysis to aryl amines) .

Advanced Research Questions

Q. How do electronic effects of the bromo and chloro substituents influence intermolecular interactions in crystal packing?

- Methodology : Conduct Hirshfeld surface analysis using X-ray data to quantify halogen bonding (C–Br···O/N) and π-stacking. Compare with analogs like 1-(4-chlorophenyl)-3-(2-phenoxyphenyl)urea to assess substituent-dependent lattice energies .

- Data Contradictions : Discrepancies in reported melting points may arise from polymorphism; use DSC to identify polymorphic phases .

Q. What strategies mitigate aggregation or nonspecific binding in biological assays targeting kinase inhibition?

- Methodology : Pre-treat compound with 0.1% BSA to reduce aggregation. Validate target engagement via SPR (surface plasmon resonance) or competitive binding assays with known inhibitors (e.g., sorafenib for VEGFR-2) .

- Advanced Tip : Use molecular dynamics simulations to predict binding poses and optimize substituent geometry for enhanced selectivity .

Q. How can anion-guided synthesis be applied to coordinate this urea with transition metals for catalytic studies?

- Methodology : React with Co(II) or Cu(II) salts in DMF/water mixtures. Characterize complexes via UV-Vis, EPR, and single-crystal XRD. Note ligand flexibility in forming cis/trans isomers, as seen in cobalt-nalidixate systems .

Analytical & Mechanistic Challenges

Q. How do conflicting bioactivity results arise in different cell lines, and how can they be resolved?

- Methodology : Perform dose-response curves across multiple cell lines (e.g., HUVEC for antiangiogenic activity). Use siRNA knockdown to confirm target specificity. Cross-validate with proteomic profiling to identify off-target effects .

Q. What chromatographic methods resolve degradation products during long-term stability studies?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.